1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate

Catalog No.
S13233378
CAS No.
84016-00-2
M.F
C23H44O4
M. Wt
384.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate

CAS Number

84016-00-2

Product Name

1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate

IUPAC Name

3-octanoyloxybutan-2-yl undecanoate

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C23H44O4/c1-5-7-9-11-12-13-15-17-19-23(25)27-21(4)20(3)26-22(24)18-16-14-10-8-6-2/h20-21H,5-19H2,1-4H3

InChI Key

SRGXWNCVDLSBEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCC

1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate is an organic compound characterized by its molecular formula C23H44O4C_{23}H_{44}O_{4} and a molar mass of 384.59 g/mol. This compound is an ester derivative of undecanoic acid, featuring a hexanoyloxy group linked to a methylpropyl chain. The structure includes a long hydrophobic tail, which contributes to its unique properties and potential applications in various fields, including chemistry, biology, and materials science .

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: The ester functionality can be reduced to form alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, allowing the ester group to be replaced with other functional groups through reagents such as sodium hydroxide.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing it to serve as an intermediate in the production of more complex molecules.

The biological activity of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate has been a subject of research, particularly regarding its interaction with biological systems. Preliminary studies suggest potential therapeutic properties, including anti-inflammatory and antimicrobial effects. The compound's ester group may undergo hydrolysis in biological environments, releasing undecanoic acid, which is known for its biological activity. Ongoing research aims to elucidate its mechanism of action and specific interactions with enzymes and cellular pathways .

The synthesis of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate typically involves esterification reactions. A common method includes the reaction of undecanoic acid with 1-methyl-2-propanol in the presence of a catalyst such as sulfuric acid. This reaction is generally conducted under reflux conditions to ensure complete conversion of reactants into the desired ester product. In industrial settings, continuous flow reactors may be employed to optimize yields and enhance purity through advanced purification techniques like distillation and crystallization .

This compound finds diverse applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic compounds.
  • Biology: Investigated for its effects on biological systems, particularly in enzyme interactions and potential therapeutic applications.
  • Medicine: Explored for anti-inflammatory and antimicrobial properties.
  • Industry: Utilized in producing specialty chemicals, lubricants, and surfactants due to its unique physicochemical properties .

Interaction studies involving 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate focus on its biochemical effects and potential therapeutic applications. Research has indicated that this compound may modulate enzymatic activities and influence cellular pathways. Specific studies aim to characterize its interactions with various receptors and enzymes, providing insights into its biological mechanisms .

Several compounds share structural similarities with 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate:

Compound NameMolecular FormulaNotable Features
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoateC21H40O4Shorter carbon chain compared to the target compound
1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoateC23H44O4Contains a phenoxyacetyl group instead of hexanoyloxy

Uniqueness

The uniqueness of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate lies in its specific ester structure, which imparts distinct chemical and physical properties compared to similar compounds. Its longer hydrophobic tail enhances solubility in non-polar solvents and potentially increases its efficacy in biological systems. This structural characteristic may result in different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .

Systematic and Common Names

The compound is systematically named 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate under IUPAC nomenclature, reflecting its esterification between undecanoic acid and a methyl-substituted propyl alcohol bearing an octanoyloxy group. Alternative names include Undecanoic acid, 1-methyl-2-[(1-oxooctyl)oxy]propyl ester, which emphasizes its functional groups.

Molecular and Structural Features

The molecular structure consists of three key components:

  • Undecanoate backbone: An 11-carbon saturated fatty acid ester ($$ \text{CH}3(\text{CH}2)_9\text{COO} $$).
  • Methylpropyl ether linkage: A branched chain ($$ \text{CH}(\text{CH}3)\text{CH}2\text{O} $$) connecting the undecanoate to the octanoyl group.
  • Octanoyloxy group: An 8-carbon acyloxy moiety ($$ \text{CH}2(\text{CH}2)_6\text{COO} $$).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number84016-00-2
Molecular Formula$$ \text{C}{23}\text{H}{44}\text{O}_4 $$
Molecular Weight384.59 g/mol
SMILES NotationCCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCC

The compound’s structural complexity is evident in its SMILES notation, which highlights the ester and ether functional groups.

XLogP3

8.5

Hydrogen Bond Acceptor Count

4

Exact Mass

384.32395988 g/mol

Monoisotopic Mass

384.32395988 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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